2-Chloro-4-(4-ethoxycarbonylphenyl)benzoic acid
Description
2-Chloro-4-(4-ethoxycarbonylphenyl)benzoic acid is an organic compound with the molecular formula C₁₆H₁₃ClO₄ It is a derivative of benzoic acid, featuring a chloro group and an ethoxycarbonylphenyl group
Properties
IUPAC Name |
2-chloro-4-(4-ethoxycarbonylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO4/c1-2-21-16(20)11-5-3-10(4-6-11)12-7-8-13(15(18)19)14(17)9-12/h3-9H,2H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUSDXYZYWNRDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60691413 | |
| Record name | 3-Chloro-4'-(ethoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261908-90-0 | |
| Record name | 3-Chloro-4'-(ethoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-ethoxycarbonylphenyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzoic acid and 4-ethoxycarbonylphenylboronic acid.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 2-Chloro-4-(4-ethoxycarbonylphenyl)benzoic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to enhance efficiency and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(4-ethoxycarbonylphenyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used in esterification reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 2-amino-4-(4-ethoxycarbonylphenyl)benzoic acid.
Esterification: Formation of esters like ethyl 2-chloro-4-(4-ethoxycarbonylphenyl)benzoate.
Reduction: Formation of alcohols or amines, such as 2-chloro-4-(4-ethoxycarbonylphenyl)benzyl alcohol.
Scientific Research Applications
2-Chloro-4-(4-ethoxycarbonylphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-ethoxycarbonylphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chloro and ethoxycarbonylphenyl groups can influence the compound’s binding affinity and specificity for molecular targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(ethoxycarbonyl)phenylboronic acid: Similar structure but with a boronic acid group instead of a carboxylic acid group.
4-Chloro-2-(4-ethoxycarbonylphenyl)benzoic acid: Positional isomer with the chloro and ethoxycarbonylphenyl groups in different positions.
Uniqueness
2-Chloro-4-(4-ethoxycarbonylphenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
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